1-(4-Methylphenyl)pyrrolidin-3-ol
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Overview
Description
1-(4-Methylphenyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a 4-methylphenyl group and a hydroxyl group at the 3-position
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities .
Pharmacokinetics
Modifications of the pyrrolidine structure have been made in the past to optimize the pharmacokinetic profile of similar compounds .
Result of Action
Pyrrolidinone derivatives have been reported to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-Methylphenyl)pyrrolidin-3-ol are largely determined by its pyrrolidine ring, a five-membered nitrogen heterocycle . This structure allows the compound to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism
Molecular Mechanism
Potential mechanisms could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylphenyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like nitric acid or bromine can be used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: 1-(4-Methylphenyl)pyrrolidin-3-one
Reduction: 1-(4-Methylphenyl)pyrrolidine
Substitution: 1-(4-Nitrophenyl)pyrrolidin-3-ol or 1-(4-Bromophenyl)pyrrolidin-3-ol
Scientific Research Applications
1-(4-Methylphenyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)pyrrolidine
- 1-(4-Methylphenyl)pyrrolidin-3-one
- 1-(4-Nitrophenyl)pyrrolidin-3-ol
Uniqueness
1-(4-Methylphenyl)pyrrolidin-3-ol is unique due to the presence of both a hydroxyl group and a 4-methylphenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-methylphenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMIXUZLFWTAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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